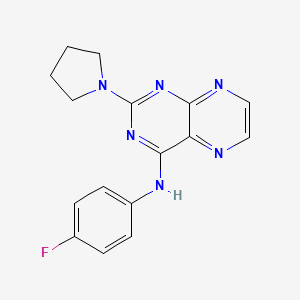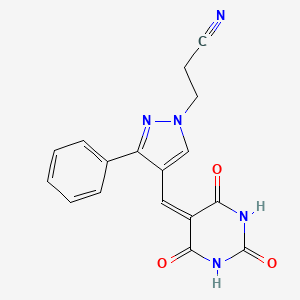
Agent antitrypanosomique 2
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Antitrypanosomal agent 2 is a useful research compound. Its molecular formula is C17H13N5O3 and its molecular weight is 335.323. The purity is usually 95%.
BenchChem offers high-quality Antitrypanosomal agent 2 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Antitrypanosomal agent 2 including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Activité antitrypanosomique
Le composé a été identifié comme un agent antitrypanosomique potentiel . Il a montré une activité in vitro significative contre Trypanosoma brucei rhodesiense, un organisme responsable de la maladie du sommeil .
Activité antipaludique
Le composé a également été testé pour ses activités in vitro contre Plasmodium falciparum NF54, un organisme responsable du paludisme . Cela suggère son utilisation potentielle dans le développement de nouveaux médicaments antipaludiques.
Activité antituberculeuse
Les imidazopyridines, une classe de composés à laquelle appartient l'agent antitrypanosomique 2, ont montré un potentiel contre les cibles antituberculeuses . Elles agissent via T. brucei farnesyl diphosphate synthase (TbFPPS), inhibition de la kinase antimalarique et inhibitions de l'énoyl acyl réductase .
Développement de médicaments pour les maladies négligées
L'activité du composé contre des maladies comme la trypanosomiase et le paludisme, souvent négligées dans les pays à faible revenu, suggère son potentiel dans le développement de médicaments pour ces maladies négligées .
Conception de médicaments in silico
La structure et le profil d'activité du composé en font un candidat potentiel pour la conception de médicaments in silico. Il peut servir de point de départ pour le développement de nouveaux médicaments ayant une efficacité thérapeutique accrue .
Utilisation potentielle en nanomédecine
Compte tenu des effets secondaires graves et des toxicités des médicaments antitrypanosomiques actuels , il existe un potentiel pour le développement de nanomédicaments basés sur ce composé, qui pourraient offrir une sécurité et une efficacité améliorées.
Mécanisme D'action
Target of Action
Antitrypanosomal Agent 2, also known as “3-{3-phenyl-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]-1H-pyrazol-1-yl}propanenitrile” or “3-(3-phenyl-4-((2,4,6-trioxotetrahydropyrimidin-5(2H)-ylidene)methyl)-1H-pyrazol-1-yl)propanenitrile”, is designed to target trypanosomatids . Trypanosomatids are a group of protozoan parasites that include Trypanosoma and Leishmania species . These organisms are responsible for several neglected tropical diseases, such as Chagas disease and leishmaniasis .
Mode of Action
The compound interacts with its targets by promoting the production of nitric oxide (NO) and reactive oxygen species (ROS) . These molecules are harmful to trypanosomatids and can lead to their death . The compound’s mechanism of action is modulated through chemical functionalization at the 4-position of a 2-arylquinazoline scaffold .
Biochemical Pathways
The compound affects the biochemical pathways related to the production of NO and ROS . These molecules can cause oxidative stress in the parasites, disrupting their normal functions and leading to cell death . The compound also acts as an antifolate agent , inhibiting the synthesis of folate-dependent enzymes essential for the parasite’s survival .
Pharmacokinetics
Similar compounds have shown satisfactory predicted physico-chemical properties including oral bioavailability, permeability, and transport properties
Result of Action
The result of the compound’s action is the death of the trypanosomatid parasites . By promoting the production of NO and ROS, and acting as an antifolate agent, the compound disrupts essential biochemical pathways in the parasites, leading to cell death .
Propriétés
IUPAC Name |
3-[3-phenyl-4-[(2,4,6-trioxo-1,3-diazinan-5-ylidene)methyl]pyrazol-1-yl]propanenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13N5O3/c18-7-4-8-22-10-12(14(21-22)11-5-2-1-3-6-11)9-13-15(23)19-17(25)20-16(13)24/h1-3,5-6,9-10H,4,8H2,(H2,19,20,23,24,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQFSMDQCXMNEHD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NN(C=C2C=C3C(=O)NC(=O)NC3=O)CCC#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13N5O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![N-({1,4-dioxaspiro[4.5]decan-2-yl}methyl)-5-ethylthiophene-2-sulfonamide](/img/structure/B2491502.png)
![1-[(3,4-Dimethylphenyl)methylamino]propan-2-ol;hydrochloride](/img/structure/B2491503.png)
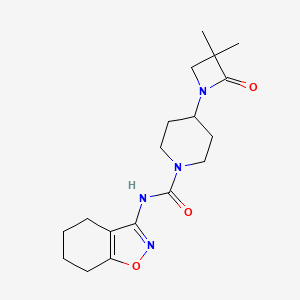
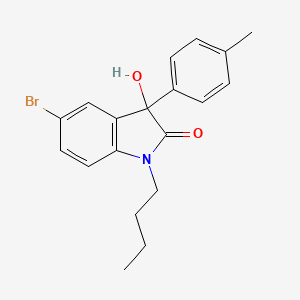
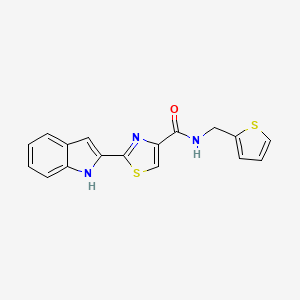
![(3-((1H-1,2,4-triazol-1-yl)methyl)azetidin-1-yl)(benzo[d][1,3]dioxol-5-yl)methanone](/img/structure/B2491510.png)
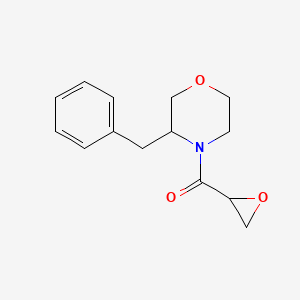
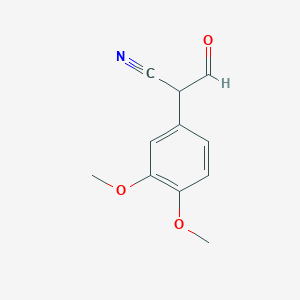
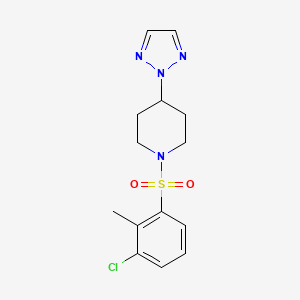
![tert-butyl N-methyl-N-{1-[3-(pyridin-3-yl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]azetidin-3-yl}carbamate](/img/structure/B2491519.png)
![4-(4-fluorobenzyl)-2-(2-(3-methoxyphenyl)-2-oxoethyl)-[1,2,4]triazolo[4,3-a]quinazoline-1,5(2H,4H)-dione](/img/structure/B2491520.png)
![N-[5-(3,4-dimethoxyphenyl)-1,3,4-oxadiazol-2-yl]-4-fluorobenzamide](/img/structure/B2491521.png)
![9-Benzyl-7-methyl-6-oxa-2,9-diazaspiro[4.5]decane](/img/structure/B2491523.png)
